molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide

Cat. No. B5702268
M. Wt: 319.8 g/mol
InChI Key: ITASSDHNWSPUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by Pfizer, Inc. and has since been used extensively in scientific research to study the cannabinoid receptor system.

Mechanism of Action

3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. Activation of the CB1 receptor by 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of ion channels. These effects ultimately lead to the physiological and biochemical effects observed with 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its potency and specificity for the cannabinoid receptors. This allows for precise and controlled activation of the receptor system. However, one limitation is its potential for off-target effects, as it has been shown to interact with other receptors such as the TRPV1 receptor.

Future Directions

There are many potential future directions for research involving 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the cannabinoid receptor system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential side effects and limitations of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorothiophenol with 2,5-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used extensively in scientific research to study the cannabinoid receptor system. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes, including pain, inflammation, and appetite regulation.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASSDHNWSPUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide

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